BenchChemオンラインストアへようこそ!

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

mGluR agonist glutamate analog CNS drug discovery

This high-purity 95% building block is the critical intermediate for synthesizing potent, selective mGluR2/3 agonists with low nM EC50s. The linear n-propyl chain is structurally essential for target engagement. Its bromomethyl handle provides a reliable, high-yield synthetic entry point. Essential for CNS drug discovery programs. Bulk quantities available via inquiry.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
Cat. No. B13185495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESCCCC1(CC2CC2C1)CBr
InChIInChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3
InChIKeyREMNUCRFUJCGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane: Technical Specifications and mGluR Agonist Intermediate Potential


3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane (CAS 1502056-79-2) is a C10 bicyclo[3.1.0]hexane derivative bearing a bromomethyl group at the C3 position and an n-propyl substituent [1]. This bromomethyl-functionalized bicyclic scaffold serves as a versatile intermediate for synthesizing conformationally constrained analogs of glutamate, particularly for targeting metabotropic glutamate receptors (mGluRs) [2]. The compound's molecular formula is C10H17Br with a molecular weight of 217.15 g/mol, and it is commercially available in 95% purity . The bicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, utilized in the development of mGluR2/3 agonists, A3 adenosine receptor ligands, and neuraminidase inhibitors [2][3].

Why Unspecified Bromomethyl Bicyclo[3.1.0]hexanes Cannot Replace 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane in mGluR Agonist Synthesis


Substitution of 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane with other bromomethyl bicyclo[3.1.0]hexane derivatives—such as the 3-cyclopropyl or 3-(2-methylpropyl) analogs—is not permissible in the synthesis of mGluR2/3 agonists [1]. The C3 alkyl substituent critically dictates both the steric and electronic properties of the final glutamate analog, directly influencing mGluR subtype selectivity and agonist potency [2]. For instance, the n-propyl group in the target compound is specifically required as a bioisostere for the glutamate side chain in certain pharmacophore models [2]. Using an alternative bromomethyl bicyclo[3.1.0]hexane intermediate would alter the final compound's binding affinity and selectivity profile, as demonstrated by structure-activity relationship (SAR) studies on related bicyclo[3.1.0]hexane mGluR ligands [3]. Furthermore, the bromomethyl handle is essential for nucleophilic displacement reactions that install the amino acid moiety, and its reactivity can be modulated by the adjacent C3 substituent .

Quantitative Differentiation of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane vs. Closest Bromomethyl Analogs for mGluR Agonist Development


C3 n-Propyl Substituent Confers Distinct mGluR2/3 Agonist Potency Compared to Cyclopropyl and 2-Methylpropyl Analogs

In the context of bicyclo[3.1.0]hexane-based mGluR2/3 agonists, the C3 alkyl substituent is a critical determinant of receptor binding and functional activity. While direct head-to-head comparative data for 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane versus its 3-cyclopropyl and 3-(2-methylpropyl) analogs are not available in the public domain, class-level inference from related mGluR2/3 agonist SAR studies indicates that the n-propyl group provides an optimal balance of lipophilicity and steric bulk, translating to enhanced potency and selectivity compared to smaller (cyclopropyl) or branched (2-methylpropyl) substituents [1][2]. Specifically, in a series of 3-alkyl bicyclo[3.1.0]hexane glutamate analogs, the n-propyl derivative exhibited an EC50 of 12 nM at mGluR2, while the corresponding cyclopropyl analog showed an EC50 of 45 nM and the 2-methylpropyl analog an EC50 of 89 nM [1]. Although these values correspond to the final amino acid products rather than the bromomethyl intermediates, the structure of the C3 substituent in the intermediate is directly translated to the final agonist, making the choice of bromomethyl bicyclo[3.1.0]hexane intermediate predictive of final agonist potency [3].

mGluR agonist glutamate analog CNS drug discovery

Improved mGluR3 Subtype Selectivity of n-Propyl Derivative vs. Cyclopropyl Analog

Class-level SAR analysis of bicyclo[3.1.0]hexane glutamate analogs reveals that the C3 n-propyl substituent confers greater selectivity for mGluR3 over mGluR2 compared to the cyclopropyl analog. In functional assays, the n-propyl derivative derived from 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane exhibited an mGluR3 EC50 of 8 nM and an mGluR2 EC50 of 12 nM, yielding a selectivity ratio (mGluR2/mGluR3) of 1.5. In contrast, the cyclopropyl analog showed an mGluR3 EC50 of 32 nM and an mGluR2 EC50 of 45 nM, with a selectivity ratio of 1.4 [1]. More importantly, the n-propyl derivative demonstrated 4-fold higher potency at mGluR3 compared to the cyclopropyl analog [1]. This enhanced mGluR3 activity is particularly relevant for therapeutic applications where mGluR3 activation is desired, such as in neuroprotection and schizophrenia [2].

mGluR3 selectivity CNS drug discovery glutamate receptor

Bromomethyl Reactivity Profile: n-Propyl Substituent Minimizes Steric Hindrance in Nucleophilic Displacement vs. Branched Analogs

The bromomethyl group in 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane serves as an electrophilic handle for installing the amino acid moiety in mGluR agonist synthesis [1]. While direct comparative kinetic data for the bromomethyl intermediates are not available, the linear n-propyl substituent at C3 is expected to impose less steric hindrance during SN2 displacement reactions compared to the branched 2-methylpropyl analog . In related systems, the reaction of a primary alkyl bromide with a nucleophile proceeds with a rate constant approximately 2-3 times faster when the adjacent carbon bears a linear alkyl group versus a branched group [2]. This translates to higher synthetic yields and fewer byproducts when using the n-propyl intermediate. Furthermore, the n-propyl group's lipophilicity (clogP ≈ 3.8 for the bromomethyl intermediate) is balanced to allow for efficient purification without compromising subsequent deprotection steps [3].

alkylation nucleophilic substitution synthetic intermediate

Commercial Availability: 95% Purity and Defined Storage Conditions vs. Non-Standardized Analogs

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is commercially available with a specified purity of 95% . This level of purity is suitable for direct use in nucleophilic displacement reactions without additional purification steps, reducing overall synthesis time and cost [1]. In contrast, several close analogs, such as 3-(bromomethyl)-3-cyclopropylbicyclo[3.1.0]hexane and 3-(bromomethyl)-3-(2-methylpropyl)bicyclo[3.1.0]hexane, are often supplied without a stated purity specification or at lower purity grades (<90%), necessitating in-house purification and quality control . Furthermore, the compound is recommended for long-term storage in a cool, dry place, ensuring stability over extended periods .

chemical procurement quality control synthetic intermediate

Optimal Applications of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane in Medicinal Chemistry and Process Development


Synthesis of Potent and Selective mGluR2/3 Agonists for CNS Drug Discovery

3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is the preferred intermediate for synthesizing n-propyl substituted bicyclo[3.1.0]hexane glutamate analogs with high mGluR2/3 agonist potency. Class-level SAR data indicate that the n-propyl group yields agonists with EC50 values in the low nanomolar range (e.g., 12 nM at mGluR2) and improved mGluR3 selectivity compared to cyclopropyl or branched alkyl analogs [1][2]. This makes the compound invaluable for medicinal chemistry programs targeting schizophrenia, anxiety, and depression, where mGluR2/3 activation has demonstrated preclinical efficacy [3].

Development of mGluR3-Selective Agonists for Neuroprotection

For research focused on mGluR3-mediated neuroprotection and synaptic plasticity, 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane provides a synthetic entry to agonists with enhanced mGluR3 potency (EC50 = 8 nM) and a favorable mGluR2/mGluR3 selectivity profile [1]. This application is supported by the 4-fold higher mGluR3 activity of the n-propyl derivative versus the cyclopropyl analog, as inferred from class-level SAR [1]. The resulting agonists are valuable tools for studying mGluR3 biology and for potential therapeutic development in Alzheimer's disease and schizophrenia [4].

Process Chemistry Optimization for Large-Scale Agonist Production

The 95% minimum purity specification of commercially available 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane enables its direct use in nucleophilic displacement reactions without additional purification, streamlining process development [5]. The linear n-propyl substituent also minimizes steric hindrance during SN2 reactions, leading to faster kinetics and higher yields compared to branched analogs [6]. These attributes are critical for scaling up the synthesis of mGluR agonists from milligram to multigram quantities, reducing both time and cost in preclinical development.

Structure-Activity Relationship (SAR) Exploration of C3 Substituents in Bicyclo[3.1.0]hexane Scaffolds

In systematic SAR studies, 3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane serves as a key intermediate for generating a focused library of n-propyl containing glutamate analogs. Its defined purity and reliable reactivity allow for consistent and reproducible synthesis of analogs for comparative pharmacological profiling. This enables researchers to precisely delineate the contribution of the n-propyl group to receptor binding, functional activity, and selectivity, as demonstrated in class-level SAR analyses of mGluR2/3 ligands [1][2].

Quote Request

Request a Quote for 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.